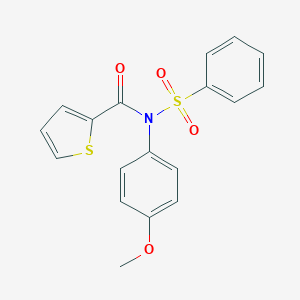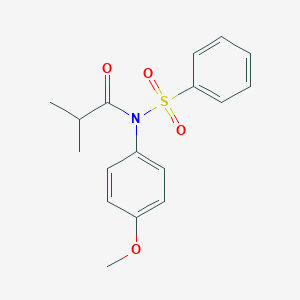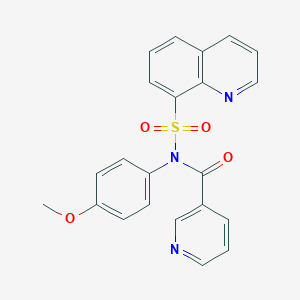
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has a wide range of applications in the field of neuroscience, pharmacology, and medicinal chemistry.
作用机制
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide acts as a partial agonist of the 5-HT1B and 5-HT2C receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. The activation of these receptors has been shown to have anxiogenic and hallucinogenic effects in animal models.
Biochemical and Physiological Effects:
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain. 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has also been shown to increase heart rate, blood pressure, and body temperature in animal models. It has been suggested that these effects are due to the activation of the 5-HT1B and 5-HT2C receptors.
实验室实验的优点和局限性
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for specific targeting of these receptors. 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has some limitations for lab experiments. It has low potency and efficacy compared to other compounds that target the same receptors. 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide. One area of research is the development of more potent and selective agonists of the 5-HT1B and 5-HT2C receptors. These compounds could be used to study the role of these receptors in various physiological processes and to develop new treatments for psychiatric disorders. Another area of research is the study of the long-term effects of 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide on behavior and cognition. This could provide insights into the mechanisms underlying psychiatric disorders and lead to the development of new treatments. Finally, the study of the pharmacokinetics and pharmacodynamics of 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide could lead to the development of new drug delivery systems and dosing regimens.
合成方法
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide can be synthesized by reacting 2-(trifluoromethyl)aniline with isopropylthiol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been extensively used in scientific research as a tool to study the central nervous system. It has been used to investigate the role of serotonin receptors in the brain and their involvement in various physiological processes. 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 2-(isopropylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has also been used to study the effects of serotonin on behavior and cognition.
属性
分子式 |
C12H14F3NOS |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
2-propan-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14F3NOS/c1-8(2)18-7-11(17)16-10-6-4-3-5-9(10)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
InChI 键 |
CUJZECKLNVQKCZ-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)NC1=CC=CC=C1C(F)(F)F |
规范 SMILES |
CC(C)SCC(=O)NC1=CC=CC=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

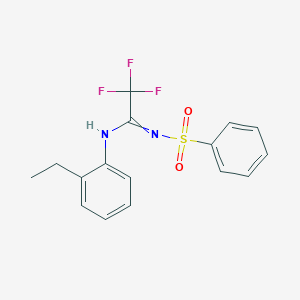
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)


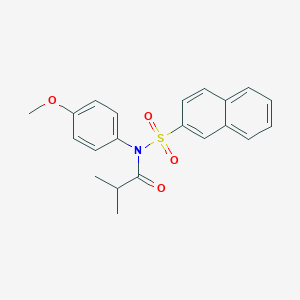
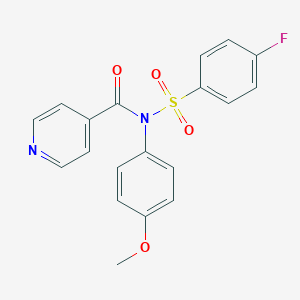
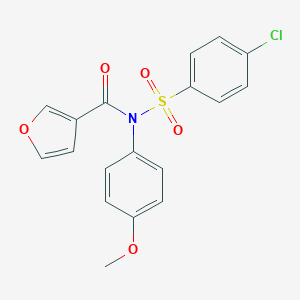

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
